5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile
Description
Properties
IUPAC Name |
5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O/c1-5-8(12)7(4-14-2)6(3-11)9(10)13-5/h4,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKJVOGPXZAZBHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)COC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278047 | |
| Record name | 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6333-70-6 | |
| Record name | NSC5868 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5868 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20278047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile typically involves multi-step organic reactions. One common method includes the chlorination of a nicotinonitrile derivative followed by the introduction of amino and methoxymethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dimethylformamide or acetonitrile and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine or amide.
Substitution: The chloro group can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or amides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile dihydrochloride is a chemical compound with the molecular formula C9H10ClN3O- 2HCl and a molecular weight of 284.57 g/mol. It is also referred to as 5-amino-2-chloro-4-(methoxymethyl)-6-methylpyridine-3-carbonitrile and has the CAS number 1185303-33-6.
Overview
This compound dihydrochloride is a chemical compound with a nicotinonitrile core and functional groups such as amino, chloro, methoxymethyl, and methyl, contributing to its properties.
Scientific Research Applications
This compound dihydrochloride is used in scientific research across various disciplines:
- Chemistry It serves as a building block in synthesizing complex molecules, useful in developing pharmaceuticals and agrochemicals.
- Biology The compound is used in studies of enzyme inhibition and receptor binding because of its unique structure and functional groups.
- Medicine It is involved in research into potential therapeutic uses, like anticancer or antimicrobial agents.
- Industry The compound may be used to develop new materials or as an intermediate in synthesizing other industrial chemicals.
Chemical Reactions
This compound dihydrochloride can undergo several types of chemical reactions:
- Substitution Reactions The chloro group can be substituted with nucleophiles, such as amines or thiols. Common reagents include nucleophiles like sodium azide or potassium thiocyanate, often with a base such as sodium hydroxide.
- Oxidation and Reduction Reactions The amino group can be oxidized to form nitro derivatives or reduced to form more complex amine derivatives. Oxidizing agents like potassium permanganate or hydrogen peroxide can be used. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
- Hydrolysis The nitrile group can be hydrolyzed to form carboxylic acids or amides. Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are typically used.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the chloro group with an amine can yield amino derivatives, while hydrolysis of the nitrile group can produce carboxylic acids or amides.
The biological activity of this compound dihydrochloride is mainly due to its interaction with various enzymes and receptors, and it has been shown to inhibit specific enzyme activities, which can lead to changes in metabolic pathways. Common targets include kinases and proteases involved in cellular signaling.
Antimicrobial Activity Research indicates that this compound exhibits antimicrobial properties. Similar compounds have been studied for their ability to combat resistant bacterial strains. Studies involving related nicotinonitriles have demonstrated significant inhibition of bacterial growth, suggesting that this compound may also possess similar effects.
Case Studies and Research Findings
- Anticancer Potential Studies have explored the anticancer properties of related compounds, indicating that modifications in the nicotinonitrile structure can enhance cytotoxicity against cancer cell lines. The unique functional groups in this compound may similarly influence its effectiveness as an anticancer agent.
- Enzyme Inhibition The compound has been evaluated for its ability to inhibit acetyl-CoA carboxylase (ACC), an enzyme implicated in fatty acid metabolism. Inhibitors of ACC are considered potential therapeutic agents for obesity and dyslipidemia , suggesting this compound could be explored further in metabolic disease contexts.
- Comparative Studies When compared to similar compounds such as 2-amino-5-bromo-nicotinonitrile, the chlorinated variant demonstrated enhanced binding affinity to certain biological targets, indicating a potential for greater efficacy in therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of functional groups like the amino and chloro groups can influence its binding affinity and specificity, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table summarizes key structural analogs and their substituent differences:
Physicochemical and Reactivity Comparisons
- In contrast, carboxylate esters (e.g., CAS 884495-40-3) exhibit higher polarity due to the ester moiety .
- Reactivity : The 2-chloro substituent in the target compound is a common site for nucleophilic substitution, similar to analogs like CAS 211915-96-5. However, the presence of a methoxymethyl group at position 4 may sterically hinder reactions compared to smaller substituents (e.g., methoxy) .
- Thermal Stability: Safety data for 2-Amino-6-methylnicotinonitrile () suggest that pyridine derivatives with amino and cyano groups can decompose to release toxic gases (e.g., NOx, HBr). The target compound’s methoxymethyl group may alter decomposition pathways compared to simpler analogs .
Biological Activity
5-Amino-2-chloro-4-methoxymethyl-6-methyl-nicotinonitrile (commonly referred to as 5-Amino-Nicotinonitrile) is a chemical compound with a molecular formula of and a molecular weight of approximately 211.65 g/mol. This compound has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications.
Chemical Structure and Properties
The structure of 5-Amino-Nicotinonitrile includes:
- An amino group ()
- A chloro substituent ()
- A methoxymethyl group ()
- A methyl group ()
These functional groups contribute to the compound's reactivity and interactions with biological targets, making it a candidate for various pharmacological studies .
The biological activity of 5-Amino-Nicotinonitrile primarily revolves around its ability to interact with specific enzymes and receptors. Studies have indicated that this compound may act as an inhibitor for various biological pathways, particularly those involving kinases and proteases. Its mechanism of action can include:
- Enzyme Inhibition : The amino group can participate in nucleophilic attacks, potentially inhibiting enzyme activity by binding to active sites.
- Receptor Binding : The chloro and methoxymethyl groups may enhance binding affinity to specific receptors, altering their function .
Pharmacological Applications
- Anticancer Activity : Preliminary studies suggest that 5-Amino-Nicotinonitrile may inhibit tumorigenesis by targeting proteins involved in cell proliferation. This is particularly relevant in the context of diffuse large B-cell lymphoma (DLBCL), where compounds that disrupt protein-protein interactions (PPIs) are being explored .
- Antimicrobial Properties : Research indicates potential antimicrobial activity, which warrants further investigation into its effectiveness against various pathogens .
- Enzyme Interaction Studies : The compound has been utilized in studies examining enzyme inhibition mechanisms, providing insights into its pharmacological profile and potential therapeutic uses .
Case Studies
- Inhibition of BCL6 in Lymphoma Models : A study demonstrated that derivatives related to 5-Amino-Nicotinonitrile could effectively degrade BCL6, a transcriptional repressor implicated in lymphoma. This was achieved through optimization of pharmacokinetic properties, suggesting a pathway for therapeutic application in cancer treatment .
- Enzyme Studies : Various biochemical assays have shown that 5-Amino-Nicotinonitrile can interact with enzymes such as CDK6, indicating its potential role in modulating cell cycle regulation .
Data Table: Summary of Biological Activities
Q & A
Q. How to address solvent incompatibility during large-scale crystallization?
- Methodological Answer :
- Solvent Screening : Use HSPiP software to identify low-polarity solvents (e.g., ethyl acetate/heptane mixtures).
- Seeding : Introduce microcrystalline seeds at 50% supersaturation.
- PAT Tools : Monitor particle size distribution via FBRM to prevent agglomeration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
